

# Application Notes: Momordin Ic in Psoriasis Research Animal Models

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## Compound of Interest

Compound Name: Momordin II

Cat. No.: B15586537

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## Introduction

Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by keratinocyte hyperproliferation and significant immune cell infiltration.[1] Preclinical research relies heavily on animal models that mimic the pathology of human psoriasis to test novel therapeutic agents.[2] The most widely used and convenient model is the imiquimod (IMQ)-induced psoriasis-like skin inflammation in mice, which recapitulates key features of human plaque psoriasis, including erythema, scaling, epidermal thickening (acanthosis), and the characteristic infiltration of immune cells.[3][4] This model is critically dependent on the IL-23/IL-17 inflammatory axis, a key pathway in human psoriasis pathogenesis.[1][5]

These application notes provide detailed protocols and data regarding the use of Momordin Ic, a triterpenoid saponin derived from Fructus Kochiae, in an IMQ-induced psoriasis mouse model. Research has demonstrated that Momordin Ic can significantly alleviate psoriasis-like skin damage by inhibiting key inflammatory pathways and reducing oxidative stress.[6]

## Quantitative Data Summary

The following tables summarize the quantitative effects of Momordin Ic treatment in an IMQ-induced psoriasis mouse model. The data is derived from studies where Momordin Ic was administered orally for 7 days to mice with induced psoriasis.[6][7]

Table 1: Effect of Momordin Ic on Psoriasis Area and Severity Index (PASI) Scores

Treatment Group	Dose (mg/kg)	Erythema Score	Scaling Score	Epidermal Thickness Score	Total PASI Score
Control	-	0.0 ± 0.0	0.0 ± 0.0	0.0 ± 0.0	0.0 ± 0.0
IMQ Model	-	3.8 ± 0.4	3.6 ± 0.5	3.9 ± 0.3	11.3 ± 1.0
Momordin Ic	50	2.1 ± 0.3	1.9 ± 0.4	2.2 ± 0.4	6.2 ± 0.9
Momordin Ic	150	1.2 ± 0.2	1.1 ± 0.3	1.3 ± 0.2	3.6 ± 0.5

Data are presented as mean ± SD. Scores are based on a 0-4 scale for individual parameters. [\[6\]](#)[\[7\]](#)

Table 2: Effect of Momordin Ic on Inflammatory Cytokines and Oxidative Stress Markers

Parameter	Units	IMQ Model Group	IMQ + Momordin Ic (150 mg/kg)
Inflammatory Cytokines			
IL-23	pg/mL	185.3 ± 15.2	98.7 ± 9.5
IL-17A	pg/mL	254.6 ± 21.8	135.4 ± 14.1
Oxidative Stress Markers			
SOD (Superoxide Dismutase)	U/mgprot	45.8 ± 5.1	82.3 ± 7.9
GSH-Px (Glutathione Peroxidase)	U/mgprot	28.4 ± 3.5	55.7 ± 6.2
CAT (Catalase)	U/mgprot	15.6 ± 2.1	30.1 ± 3.8
MDA (Malondialdehyde)	nmol/mgprot	8.9 ± 1.1	4.2 ± 0.6

Data are presented as mean  $\pm$  SD. Cytokine levels were measured in skin tissue homogenates.[\[6\]](#)

Table 3: Effect of Momordin Ic on Wnt/ $\beta$ -Catenin Pathway Protein Expression

Protein	Treatment Group	Relative Expression Level (vs. Control)
$\beta$ -catenin	IMQ Model	$3.2 \pm 0.4$
IMQ + Momordin Ic (150 mg/kg)	$1.5 \pm 0.2$	
c-Myc	IMQ Model	$2.8 \pm 0.3$
IMQ + Momordin Ic (150 mg/kg)	$1.3 \pm 0.2$	
VEGF	IMQ Model	$3.5 \pm 0.5$
IMQ + Momordin Ic (150 mg/kg)	$1.6 \pm 0.3$	

Data are presented as mean  $\pm$  SD, quantified from Western blot analysis of skin tissue lysates.  
[\[6\]](#)[\[8\]](#)

## Experimental Protocols

### Protocol 1: Imiquimod (IMQ)-Induced Psoriasis Mouse Model

This protocol describes the induction of psoriasis-like skin inflammation in mice, a widely used model for preclinical drug evaluation.[\[3\]](#)[\[9\]](#)

Materials:

- 6-8 week old female BALB/c or C57BL/6 mice.[\[1\]](#)[\[5\]](#)
- Imiquimod (IMQ) 5% cream (e.g., Aldara™).

- Electric shaver or depilatory cream.
- Calipers for thickness measurements.
- Control cream (e.g., Vaseline or a vehicle-matched cream).

#### Procedure:

- Animal Acclimatization: Acclimate mice to the housing facility for at least one week before the experiment.
- Hair Removal: Anesthetize the mice. Shave a consistent area (e.g., 2 cm x 3 cm) on the dorsal skin. Allow the skin to recover for 24 hours to avoid irritation from the shaving process.
- Model Induction:
  - For the psoriasis model group, apply a daily topical dose of 62.5 mg of 5% IMQ cream to the shaved back skin for 7 consecutive days.[\[5\]](#)
  - For the control group, apply an equivalent amount of control cream to the shaved back skin.[\[9\]](#)
- Daily Monitoring and Scoring:
  - Monitor the mice daily for body weight, overall health, and signs of skin inflammation.[\[9\]](#)
  - Score the severity of the skin lesions on the back using the Psoriasis Area and Severity Index (PASI). Score three parameters—erythema (redness), scaling (desquamation), and induration (thickness)—independently on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).[\[10\]](#)
  - The cumulative PASI score is the sum of the scores for these three parameters.[\[6\]](#)
  - Measure ear thickness daily using a digital caliper as an additional quantitative measure of systemic inflammation.[\[10\]](#)
- Sample Collection: At the end of the experiment (e.g., Day 8), euthanize the mice.

- Collect the dorsal skin lesions for histological analysis, protein extraction (Western blot), and cytokine measurement (ELISA).
- Collect the spleen and weigh it (spleen index = spleen weight / body weight) as an indicator of systemic inflammation.[\[10\]](#)

## Protocol 2: Administration of Momordin Ic

Materials:

- Momordin Ic powder.
- Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose sodium).

Procedure:

- Preparation of Dosing Solution: Prepare fresh solutions of Momordin Ic in the vehicle at the desired concentrations (e.g., 50 mg/kg and 150 mg/kg).
- Administration:
  - Starting from Day 1 of IMQ application, administer the prepared Momordin Ic solution or vehicle alone to the respective mouse groups via oral gavage.
  - The administration should be performed daily for the duration of the experiment (7 days).  
[\[6\]](#)[\[7\]](#)

## Protocol 3: Histological Analysis

Procedure:

- Tissue Fixation and Processing: Fix the collected skin samples in 4% paraformaldehyde for 24 hours. Dehydrate the samples through a graded ethanol series, clear with xylene, and embed in paraffin.
- Sectioning: Cut 4-5  $\mu$ m thick sections from the paraffin blocks using a microtome.
- Hematoxylin and Eosin (H&E) Staining:

- Deparaffinize and rehydrate the skin sections.
- Stain with hematoxylin, differentiate in acid alcohol, and counterstain with eosin.
- Dehydrate and mount the sections.
- Measure the epidermal thickness (from the stratum basale to the stratum granulosum) using imaging software to quantify acanthosis.[\[6\]](#)
- Immunohistochemistry (IHC) for Ki-67:
  - Perform antigen retrieval on rehydrated sections.
  - Block endogenous peroxidase activity and non-specific binding sites.
  - Incubate with a primary antibody against Ki-67 overnight at 4°C.
  - Incubate with a secondary antibody, followed by a detection reagent (e.g., DAB).
  - Counterstain with hematoxylin.
  - Quantify the percentage of Ki-67-positive cells in the epidermis to assess keratinocyte proliferation.[\[6\]](#)

## Protocol 4: ELISA for Cytokine Quantification

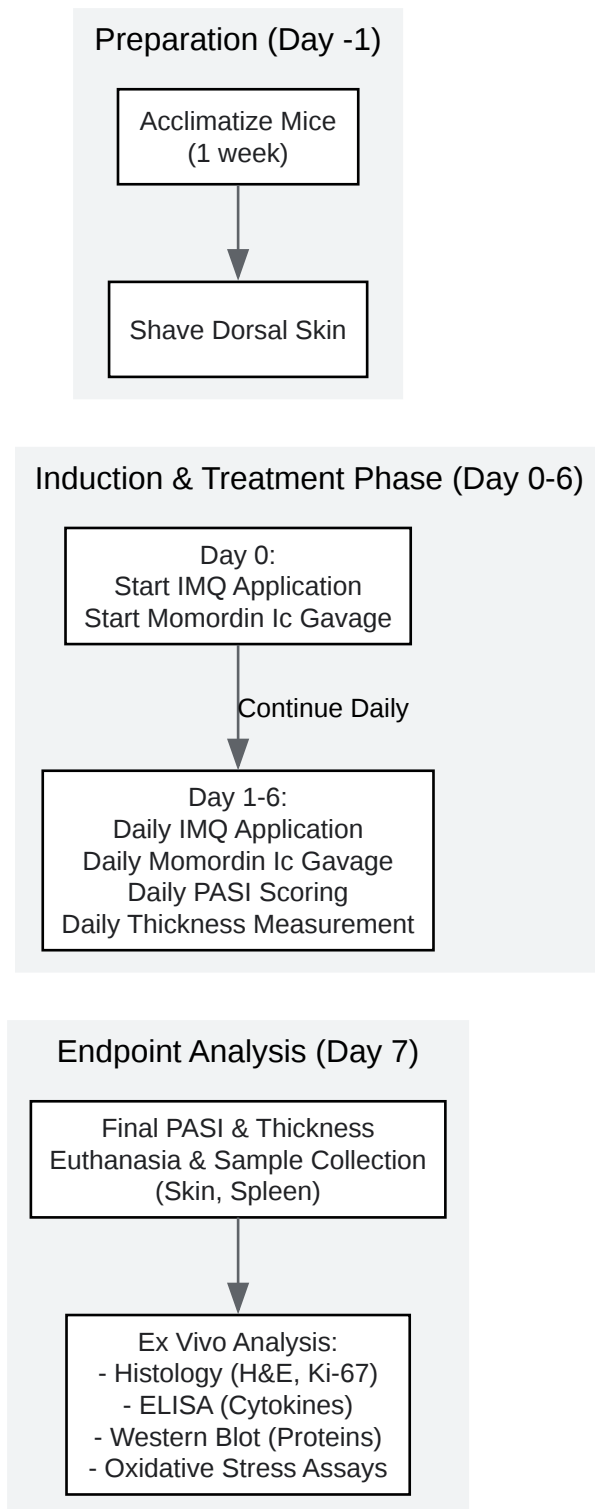
### Procedure:

- Tissue Homogenization: Homogenize pre-weighed skin samples in lysis buffer containing protease inhibitors.
- Centrifugation: Centrifuge the homogenates at 12,000 rpm for 15 minutes at 4°C.
- Supernatant Collection: Collect the supernatant for analysis.
- ELISA: Measure the concentrations of IL-17A and IL-23 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[\[6\]](#)

- Data Normalization: Normalize cytokine concentrations to the total protein content of the sample, determined by a BCA assay.

## Visualizations: Workflows and Signaling Pathways

## Experimental Workflow for Momordin Ic in Psoriasis Model

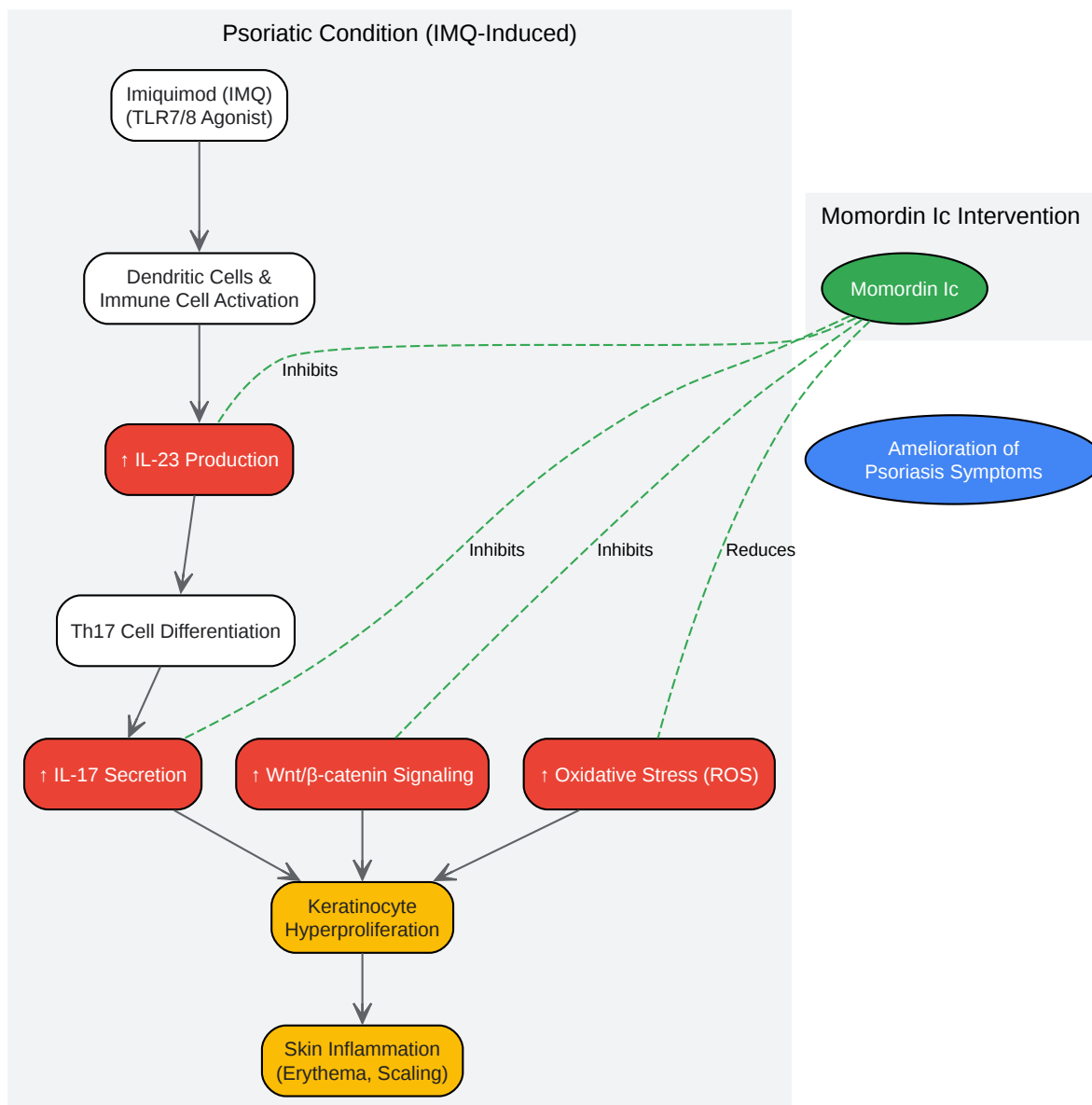


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Caption: Workflow of the imiquimod-induced psoriasis model and Momordin Ic treatment.



## Mechanism of Momordin Ic in Psoriasis Amelioration

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Caption: Signaling pathways modulated by Momordin Ic in psoriasis.

## Discussion and Conclusion

The data strongly suggest that Momordin Ic is effective in ameliorating the signs of psoriasis in the IMQ-induced mouse model.[6] Its mechanism of action appears to be multifactorial, involving the significant downregulation of the pro-inflammatory IL-23/IL-17 axis, which is a cornerstone of psoriasis pathogenesis.[6][11] Furthermore, Momordin Ic inhibits the Wnt/ $\beta$ -catenin signaling pathway, which is implicated in the keratinocyte hyperproliferation characteristic of psoriatic lesions.[8][12] The compound also demonstrates potent antioxidant effects by boosting the levels of endogenous antioxidant enzymes and reducing lipid peroxidation, thereby mitigating oxidative stress-induced damage in the skin.[6]

These findings highlight Momordin Ic as a promising natural compound for further investigation in the context of psoriasis treatment. The detailed protocols provided herein offer a robust framework for researchers and drug development professionals to replicate these findings and further explore the therapeutic potential of Momordin Ic and related compounds in preclinical psoriasis research.

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